2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
Description
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (CAS: 1171628-53-7) is a halogenated aromatic compound featuring a benzamidine core substituted with chlorine and trifluoromethyl groups at the 2- and 5-positions, respectively. The hydrochloride salt enhances its solubility and stability, making it suitable for industrial and research applications. It is marketed as an industrial-grade chemical (99% purity) in 25 kg cardboard drums under certifications like REACH and ISO . Despite its utility, discontinuation notices in certain catalogs (e.g., CymitQuimica) suggest niche demand or synthesis challenges .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2.ClH/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14;/h1-3H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBLSUYADFBFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655087 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171628-53-7 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a compound that has garnered attention in various fields, particularly in pharmaceutical and biochemical research. Its unique chemical properties and potential biological activities make it a subject of interest for scientists aiming to explore its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is CHClFN·HCl. The presence of the trifluoromethyl group enhances its lipophilicity, which can facilitate its interaction with biological membranes and proteins. This compound is primarily used as an intermediate in drug synthesis and has shown potential in enzyme inhibition studies.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can alter metabolic pathways crucial for disease progression.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : The compound can affect the expression of genes involved in various cellular processes, potentially leading to changes in cell behavior.
Biological Activities
Recent studies have highlighted several important biological activities associated with this compound:
- Antimycobacterial Activity : Preliminary evaluations suggest potential efficacy against Mycobacterium tuberculosis, making it a candidate for further development in antitubercular therapies .
- Anticancer Properties : Research indicates that it may exhibit anticancer effects, particularly against certain human tumor cell lines .
- Antimicrobial Effects : The compound has shown promise in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Case Study 1: Antitubercular Potential
In a study focused on the synthesis of benzothiazinones, this compound was identified as a precursor with significant antitubercular activity. This compound was shown to target the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer properties of this compound against MCF-7 breast cancer cells. The results indicated that it induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways involved in cancer progression .
Comparison with Similar Compounds
2-Chloro-5-(Trifluoromethyl)Acetophenone (BP 8998)
- Structure : Benzene ring with 2-chloro, 5-trifluoromethyl, and a ketone group.
- Key Differences: Reactivity: The acetophenone moiety (ketone) is less basic than the benzamidine group, limiting its role in hydrogen-bonding interactions critical for enzyme inhibition. Applications: Primarily used in condensation reactions (e.g., Claisen-Schmidt) for synthesizing chalcones, unlike the amidine’s utility in coordination chemistry or protease inhibitor design .
2-Chloro-5-(Trifluoromethyl)Benzenesulfonylchloride (BP 9000)
- Structure : Sulfonyl chloride substituent at the benzene core.
- Key Differences :
- Reactivity : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution (e.g., forming sulfonamides). This contrasts with the amidine’s nucleophilic character.
- Applications : BP 9000 is a precursor for sulfonamide drugs, while the target compound’s amidine group is tailored for binding biomolecular targets .
2-Chloro-5-(Trifluoromethoxy)Benzoyl Chloride (CAS: 1261731-24-1)
- Structure : Benzoyl chloride with trifluoromethoxy and chloro substituents.
- Key Differences: Functional Group: The trifluoromethoxy group (-OCF₃) offers distinct electronic effects compared to trifluoromethyl (-CF₃), altering lipophilicity and metabolic stability. Reactivity: Benzoyl chloride’s high reactivity toward amines and alcohols contrasts with the amidine’s role as a hydrogen-bond donor .
2-Chloro-5-(Trifluoromethyl)Benzamidine (Free Base)
- Structure : Same core as the hydrochloride salt but lacks the counterion.
- Key Differences :
Comparative Data Table
Research Findings and Industrial Relevance
- Pharmaceutical Utility : The amidine group in 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride enables strong interactions with serine proteases, making it a candidate for antiviral or anticoagulant drug development. Analogs like BP 8998 and BP 9000 lack this specificity .
- Synthesis Challenges : Discontinuation in catalogs may reflect difficulties in amidine synthesis (e.g., nitrile to amidine conversion) compared to ketones or sulfonyl chlorides, which use well-established Friedel-Crafts or sulfonation routes.
- Regulatory and Safety : The hydrochloride salt’s improved handling (vs. corrosive sulfonyl chlorides) aligns with industrial safety standards .
Preparation Methods
Preparation of Key Intermediates: 2-Chloro-5-trifluoromethylbenzene Derivatives
The precursor aromatic compounds bearing the 2-chloro and 5-trifluoromethyl substituents are often prepared by selective chlorination of trifluoromethyl-substituted aromatic rings.
- Selective Chlorination of 3-Trifluoromethylpyridine :
A well-documented method involves vapor-phase chlorination of 3-trifluoromethylpyridine at 300–450°C using chlorine gas, sometimes in the presence of diluents like nitrogen or steam. This process yields 2-chloro-5-trifluoromethylpyridine as the major product with a yield of approximately 62% based on the reacted starting material. The reaction can also be carried out in the liquid phase under UV irradiation or with free-radical initiators to improve selectivity.
| Parameter | Condition | Outcome |
|---|---|---|
| Temperature | 300–450°C (vapor phase) | Selective chlorination |
| Chlorine molar ratio | 1–6 moles per mole substrate | Higher Cl increases poly-chlorination |
| Solvent/Diluent | Carbon tetrachloride or nitrogen | Facilitates reaction control |
| Yield | ~62% (based on reacted substrate) | Major product 2-chloro-5-trifluoromethylpyridine |
Conversion to Benzamidine Derivative
The benzamidine moiety is typically introduced via the reaction of a nitrile intermediate with ammonium salts under heating conditions, or by amidine formation from corresponding anilines.
- Amidine Formation via Aniline and Nitrile Coupling :
A representative method involves preparing an intermediate aniline derivative, such as 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethyl)ethoxy)aniline, followed by its reaction with a substituted phenylacetonitrile and ammonium acetate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated to about 80°C and stirred for 12 hours to yield the benzamidine derivative. Purification involves extraction, washing, concentration, and column chromatography.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| S1 | 2-chloro-4-aminophenol + perfluoromethyl vinyl ether, KOH, DMF, 40°C, 4 h | 70 | Intermediate aniline derivative |
| S2 | Intermediate aniline + 2,6-difluorophenylacetonitrile + NH4OAc, DMF, 80°C, 12 h | Not specified | Benzamidine formation, purified by chromatography |
Salt Formation
The free benzamidine is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for storage and further use.
Research Findings and Optimization
- The reaction molar ratios are critical for optimizing yields. For example, the molar ratio of 2-chloro-4-aminophenol to perfluoromethyl vinyl ether to potassium hydroxide is typically 1:3:2.
- Reaction monitoring by Thin Layer Chromatography (TLC) and purification by column chromatography are standard to ensure product purity.
- The use of DMF as solvent facilitates both the nucleophilic substitution and amidine formation steps.
- Heating at moderate temperatures (40°C for substitution, 80°C for amidine formation) balances reaction rate and selectivity.
- Yields of intermediates can reach 70%, with overall yields depending on subsequent steps and purification efficiency.
Comparative Summary Table of Preparation Steps
Q & A
Basic: What are the established synthetic routes for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, and how do reaction conditions influence product purity?
Methodological Answer:
The synthesis typically involves halogenation and amidation steps. For example, thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are common chlorinating agents, often paired with solvents like dichloromethane or benzene. Reaction temperature critically impacts selectivity: lower temperatures (0–20°C) reduce side reactions (e.g., over-chlorination), while higher temperatures (50°C) accelerate conversion but may degrade sensitive functional groups . Purification via recrystallization or column chromatography is recommended for isolating the hydrochloride salt. NMR (¹H/¹³C) and LC-MS are essential for confirming structural integrity and purity (>95%) .
Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming the trifluoromethyl group’s presence and positional isomers. For example, the trifluoromethyl group (-CF₃) exhibits distinct splitting patterns in ¹⁹F NMR (~δ -60 to -70 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves ambiguities in bond angles and hydrogen bonding networks, particularly for the amidine hydrochloride moiety .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 257.05) and isotopic patterns for chlorine .
Advanced: How can researchers optimize reaction yields while minimizing competing pathways (e.g., hydrolysis or byproduct formation)?
Methodological Answer:
- Solvent Selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of intermediates.
- Catalytic Additives : N,N-dimethylformamide (DMF) or N-methylacetamide accelerates chlorination by activating SOCl₂ .
- Kinetic Control : Lower temperatures (0–5°C) suppress thermal degradation of the amidine group.
- In Situ Monitoring : FT-IR tracks the disappearance of carbonyl peaks (e.g., C=O at ~1700 cm⁻¹) during conversion to the amidine .
Advanced: How should researchers address contradictions in crystallographic data, such as disordered trifluoromethyl groups?
Methodological Answer:
Disordered CF₃ groups in XRD data can arise from rotational flexibility. Mitigation strategies include:
- Low-Temperature Data Collection : Reduces thermal motion artifacts.
- Twinned Refinement : SHELXL’s TWIN command resolves overlapping reflections in twinned crystals .
- DFT Calculations : Validate experimental bond lengths/angles against computational models (e.g., Gaussian09) to distinguish static disorder from dynamic effects .
Advanced: What pharmacological screening strategies are appropriate for evaluating this compound’s bioactivity?
Methodological Answer:
- Target Selection : Prioritize receptors with halogen-bonding motifs (e.g., kinases or GPCRs). The chloro-trifluoromethyl moiety enhances hydrophobic interactions .
- In Vitro Assays :
- Metabolic Stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation .
Advanced: How does the hydrochloride salt form influence stability under varying storage conditions?
Methodological Answer:
- Hygroscopicity : The hydrochloride salt is hygroscopic; store desiccated at -20°C in amber vials.
- Solution Stability : In aqueous buffers (pH 4–6), the compound degrades <5% over 30 days. Avoid freeze-thaw cycles; prepare fresh DMSO stocks for assays .
- Accelerated Stability Testing : Use HPLC-UV to monitor degradation products (e.g., free amidine or chloro derivatives) under stress conditions (40°C/75% RH) .
Advanced: What synthetic strategies enable the preparation of analogs (e.g., fluoro or methyl derivatives)?
Methodological Answer:
- Halogen Exchange : Replace Cl with F using KF/Al₂O₃ under microwave irradiation (150°C, 30 min) .
- Directed C-H Functionalization : Pd-catalyzed coupling introduces methyl groups at the 4-position while preserving the amidine group .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the amidine during derivatization, followed by HCl deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
